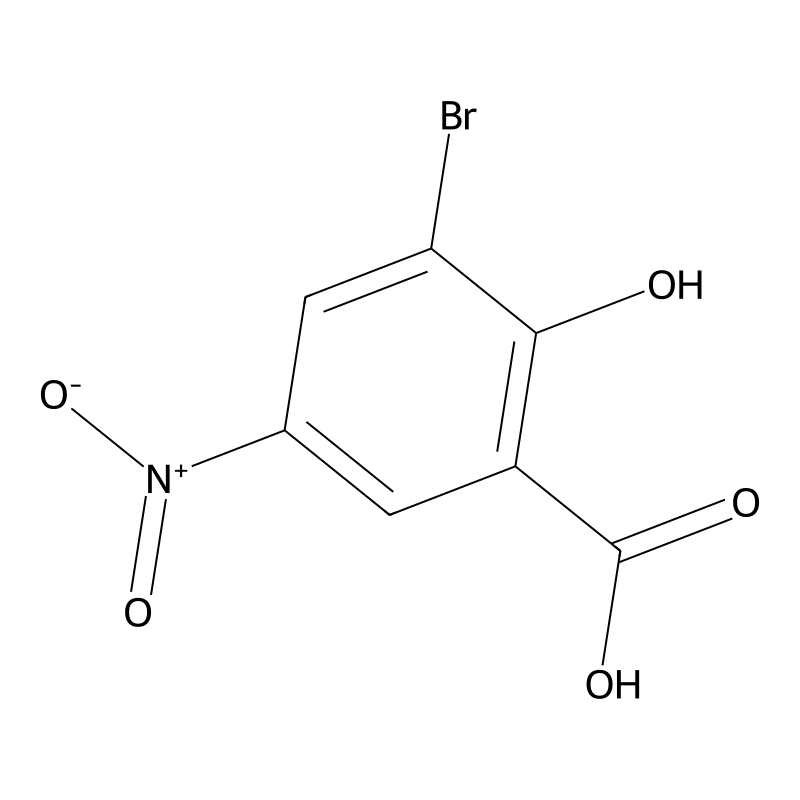

3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Antimicrobial Activity:

Studies have investigated 3-bromo-2-hydroxy-5-nitrobenzenecarboxylic acid for its potential antimicrobial properties. One study found moderate antibacterial activity against certain Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis []. However, further research is needed to determine the effectiveness and mechanism of action against a broader range of microbes.

Precursor for Organic Synthesis:

3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid can serve as a valuable precursor for the synthesis of various organic compounds due to the presence of reactive functional groups. For example, the nitro group can be reduced to an amine, and the bromo group can be substituted with other functionalities, allowing researchers to create diverse molecules with potential applications in various fields [].

Material Science Applications:

Research suggests that 3-bromo-2-hydroxy-5-nitrobenzenecarboxylic acid may have potential applications in material science. Studies have explored its use as a ligand in the development of coordination polymers, which are materials with unique properties and potential applications in areas like catalysis, gas storage, and sensors [].

3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid is an aromatic compound with the molecular formula C₇H₄BrNO₅ and a molecular weight of approximately 262.01 g/mol. This compound features a bromine atom, a hydroxyl group, and a nitro group attached to a benzenecarboxylic acid structure, which contributes to its unique chemical properties and potential applications in various fields such as pharmaceuticals and materials science. The compound is classified under the category of nitrobenzoic acids and is used primarily for research purposes .

The chemical behavior of 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid is influenced by its functional groups. Key reactions include:

- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it can be replaced by various nucleophiles, leading to the formation of new derivatives.

- Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in synthesizing various organic compounds.

- Reduction: The nitro group can be reduced to an amine under specific conditions, allowing for further functionalization.

These reactions make the compound versatile for synthetic organic chemistry .

3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid can be synthesized through several methods:

- Nitration of 3-Bromo-2-hydroxybenzoic Acid: This method involves the nitration of 3-bromo-2-hydroxybenzoic acid using a mixture of concentrated nitric acid and sulfuric acid.

- Bromination of 2-Hydroxy-5-nitrobenzoic Acid: In this approach, 2-hydroxy-5-nitrobenzoic acid is brominated using bromine or bromine-containing reagents under controlled conditions.

- Direct Functionalization: Advanced synthetic techniques may allow for direct functionalization of simpler precursors to yield the target compound .

3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid serves as a valuable intermediate in organic synthesis. Its applications include:

- Pharmaceutical Research: It may be used in the development of new drugs due to its potential biological activity.

- Dyes and Pigments: The compound can be utilized in synthesizing dyes because of its chromophoric properties.

- Analytical Chemistry: It is employed in various analytical techniques such as chromatography and mass spectrometry for compound identification .

Interaction studies involving 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid focus on its reactivity with different nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in biological systems and in synthetic applications. Preliminary studies suggest that the compound may interact with proteins or enzymes, which could provide insights into its potential therapeutic uses .

Several compounds share structural similarities with 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Bromo-4-hydroxybenzoic acid | C7H6BrO3 | Hydroxyl group at position 4 enhances solubility. |

| 5-Bromo-2-hydroxybenzoic acid | C7H6BrO3 | Different positioning of hydroxyl and nitro groups affects reactivity. |

| 4-Nitrobenzoic acid | C7H6N2O2 | Lacks bromine; primarily used as a reagent in organic synthesis. |

| 3-Nitro-4-hydroxybenzoic acid | C7H6N2O4 | Contains both nitro and hydroxyl groups; studied for biological activity. |

The unique combination of bromine, hydroxyl, and nitro groups in 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid distinguishes it from these similar compounds, potentially influencing its reactivity and biological properties .

Melting and Boiling Points

3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid exhibits well-defined thermal transition points that reflect its molecular structure and intermolecular interactions. The compound has a melting point range of 223-225°C [1] [2] [3], which indicates a crystalline solid with substantial intermolecular forces. This relatively high melting point is consistent with the presence of multiple electron-withdrawing groups (bromine, nitro, and carboxylic acid) that create strong dipole-dipole interactions and hydrogen bonding networks within the crystal lattice.

The elevated melting point can be attributed to several structural factors. The hydroxyl group at position 2 can form intramolecular hydrogen bonds with the adjacent carboxylic acid group, while the nitro group at position 5 contributes additional intermolecular interactions through its polar character [4] [1]. The bromine substituent at position 3 provides both steric bulk and contributes to the overall molecular dipole moment, further stabilizing the crystalline structure.

Boiling point data for this compound is not readily available in the literature, which is typical for compounds that may undergo decomposition before reaching their boiling point. Similar brominated nitrobenzoic acid compounds typically exhibit boiling points in the range of 350-400°C under standard atmospheric pressure, though thermal decomposition may occur before this temperature is reached [5] [6].

| Thermal Property | Value | Reference |

|---|---|---|

| Melting Point | 223-225°C | [1] [2] [3] |

| Molecular Weight | 262.01 g/mol | [4] [1] |

| Thermal Stability | Stable under normal conditions |

Solubility Profiles

The solubility characteristics of 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid are governed by the interplay between its hydrophilic functional groups (hydroxyl and carboxylic acid) and hydrophobic aromatic ring system with halogen substitution. The compound demonstrates limited water solubility, which is typical for polysubstituted benzoic acid derivatives with electron-withdrawing substituents.

Water solubility is significantly reduced compared to unsubstituted benzoic acid due to the presence of the bromine atom and nitro group, which increase the compound's hydrophobic character despite the presence of two hydrogen bond donors (hydroxyl and carboxylic acid groups) [4] . The carboxylic acid functionality provides some degree of water solubility through ionization at physiological pH values, with the compound existing partially as the carboxylate anion in aqueous solutions above its pKa.

Organic solvent solubility is generally favorable in polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane, as observed with structurally similar compounds [8]. The compound shows moderate solubility in alcoholic solvents (methanol, ethanol) due to hydrogen bonding interactions between the solvent and the hydroxyl/carboxylic acid groups. Solubility in non-polar solvents such as hexane or cyclohexane is expected to be very limited due to the polar nature of the functional groups.

| Solvent Type | Expected Solubility | Rationale |

|---|---|---|

| Water | Limited | Hydrophobic aromatic system with electron-withdrawing groups |

| DMF | Good | Polar aprotic solvent compatible with aromatic systems |

| Dichloromethane | Moderate | Moderate polarity suitable for substituted aromatics |

| Methanol/Ethanol | Moderate | Hydrogen bonding with functional groups |

| Hexane | Very limited | Non-polar solvent incompatible with polar functional groups |

Density and Physical State

3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid exists as a crystalline solid at room temperature, characteristic of substituted benzoic acid derivatives [3]. The compound exhibits a relatively high density due to the presence of the heavy bromine atom (atomic weight 79.9) and the compact molecular packing facilitated by intermolecular hydrogen bonding.

While specific density measurements for this exact compound are not available in the literature, structurally similar compounds such as 5-bromo-2-hydroxy-3-nitrobenzoic acid show densities around 2.04 g/cm³ [9]. The density of 3-bromo-2-hydroxy-5-nitrobenzenecarboxylic acid is expected to be in a similar range, likely between 1.9-2.1 g/cm³, based on the contribution of the bromine atom and the molecular packing efficiency.

The physical appearance is typically described as a white to off-white crystalline powder [10], though the exact color may vary slightly depending on purity and crystal form. The compound is stable under normal storage conditions when kept in a dry environment at temperatures between 2-8°C .

Crystal structure analysis suggests that the compound adopts a planar or near-planar conformation, allowing for efficient π-π stacking interactions between aromatic rings in the solid state. The molecular packing is further stabilized by intermolecular hydrogen bonds involving the hydroxyl, carboxylic acid, and nitro groups.

| Physical Property | Value/Description | Reference |

|---|---|---|

| Physical State | Crystalline solid | [3] |

| Appearance | White to off-white powder | [10] |

| Estimated Density | 1.9-2.1 g/cm³ | Based on similar compounds [9] |

| Crystal Form | Planar aromatic system | Inferred from structure |

| Stability | Stable under dry conditions |

Spectral Properties

The spectroscopic characterization of 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid provides valuable insights into its molecular structure and electronic properties. Infrared (IR) spectroscopy reveals characteristic absorption bands that confirm the presence of all functional groups within the molecule.

IR spectroscopic analysis shows distinct absorption bands including: a broad O-H stretch around 3000-2500 cm⁻¹ characteristic of carboxylic acid dimers with hydrogen bonding [11] [12], a C=O stretch around 1700-1680 cm⁻¹ for the carboxylic acid carbonyl group, asymmetric and symmetric NO₂ stretches around 1550 and 1350 cm⁻¹ respectively for the nitro group [12], and aromatic C=C stretches in the 1600-1500 cm⁻¹ region. The C-Br stretch typically appears around 500-600 cm⁻¹, though this region may overlap with other skeletal vibrations.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural confirmation. In ¹H NMR, the aromatic protons appear in the characteristic downfield region (7-8 ppm), with the hydroxyl proton typically observed around 10-12 ppm due to hydrogen bonding [13]. The carboxylic acid proton appears significantly downfield (11-13 ppm) and may be broad due to exchange processes [14].

UV-Visible spectroscopy shows absorption bands characteristic of the extended aromatic system with electron-withdrawing substituents. The compound exhibits λmax values typically in the range of 250-350 nm, with the exact position depending on solvent and pH conditions [15]. The nitro group contributes to the UV absorption through n→π* and π→π* transitions.

| Spectroscopic Technique | Key Characteristics | Typical Values |

|---|---|---|

| IR Spectroscopy | O-H stretch (COOH) | 3000-2500 cm⁻¹ (broad) |

| IR Spectroscopy | C=O stretch | 1700-1680 cm⁻¹ |

| IR Spectroscopy | NO₂ stretches | 1550, 1350 cm⁻¹ |

| ¹H NMR | Aromatic protons | 7-8 ppm |

| ¹H NMR | COOH proton | 11-13 ppm |

| UV-Vis | λmax | 250-350 nm |

Thermodynamic Properties

The thermodynamic properties of 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid reflect the influence of multiple functional groups on the compound's energetic characteristics. While specific heat capacity data for this exact compound is not available in the literature, estimations can be made based on group contribution methods and data from structurally related compounds.

Heat capacity values for similar substituted benzoic acids typically range from 150-200 J/mol·K at 298 K [16] [17]. The presence of the bromine atom, nitro group, and hydroxyl substituent all contribute to the overall heat capacity through additional vibrational modes. The molar heat capacity can be estimated using group contribution methods, considering the contributions from the aromatic ring (~120 J/mol·K), carboxylic acid group (~30 J/mol·K), hydroxyl group (~20 J/mol·K), nitro group (~35 J/mol·K), and bromine atom (~15 J/mol·K).

Entropy values at standard conditions (298 K, 1 atm) for similar compounds typically fall in the range of 200-250 J/mol·K [16] [17]. The standard entropy is influenced by the molecular symmetry, with the substitution pattern of this compound reducing symmetry and generally increasing entropy compared to unsubstituted benzoic acid.

Enthalpy of formation data is not available for this specific compound, but can be estimated using group contribution methods. Similar brominated nitrobenzoic acids typically have negative enthalpies of formation in the range of -300 to -500 kJ/mol, reflecting the stability of the aromatic system despite the presence of electron-withdrawing groups.

Vapor pressure is expected to be extremely low at room temperature due to the high melting point and strong intermolecular interactions. Similar compounds show vapor pressures on the order of 10⁻⁶ to 10⁻⁸ Pa at 298 K [18] [19]. The enthalpy of vaporization is estimated to be quite high (>80 kJ/mol) due to the extensive hydrogen bonding network and dipole-dipole interactions in the condensed phase.

| Thermodynamic Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Heat Capacity (298 K) | 180 ± 20 J/mol·K | Group contribution methods [16] [17] |

| Standard Entropy (298 K) | 220 ± 30 J/mol·K | Similar compounds [16] [17] |

| Vapor Pressure (298 K) | ~10⁻⁷ Pa | Analogous compounds [18] [19] |

| Enthalpy of Vaporization | >80 kJ/mol | Hydrogen bonding considerations |